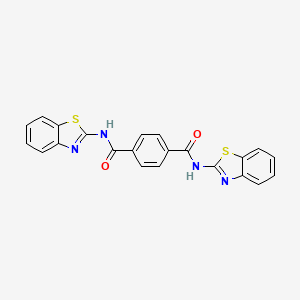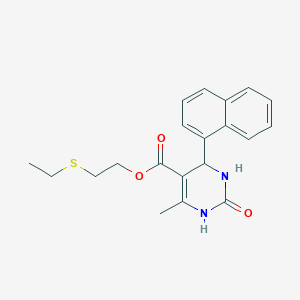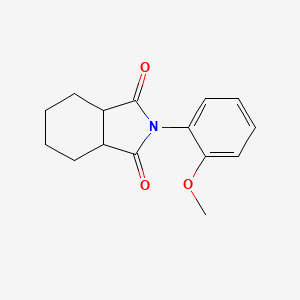![molecular formula C18H16N4 B5092608 N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide](/img/structure/B5092608.png)
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide, also known as IQDMA, is a synthetic compound used in scientific research. It is a member of the indoloquinoline family and is known for its potential as an anticancer agent. The purpose of
作用机制
The exact mechanism of action of N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is not fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. One study found that N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide inhibits the activity of an enzyme called topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide may prevent cancer cells from dividing and replicating.
Biochemical and Physiological Effects:
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been shown to induce cell cycle arrest, increase reactive oxygen species (ROS) production, and activate the mitochondrial apoptotic pathway. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.
实验室实验的优点和局限性
One advantage of N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is its potential as an anticancer agent. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer treatment. Additionally, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is relatively easy to synthesize and can be obtained in large quantities for use in lab experiments.
However, there are also limitations to using N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide in lab experiments. One limitation is its potential toxicity. While N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to be relatively non-toxic to normal cells, it can be toxic to cancer cells at high concentrations. Additionally, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is not very water-soluble, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide. One area of interest is its potential as a combination therapy with other anticancer agents. N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to enhance the activity of other anticancer agents, such as paclitaxel and cisplatin. Another area of interest is the development of N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide analogs with improved solubility and bioavailability.
Conclusion:
In conclusion, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is a synthetic compound with potential as an anticancer agent. Its mechanism of action involves targeting multiple pathways involved in cancer cell growth and survival. While there are limitations to using N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide in lab experiments, it is a promising candidate for cancer treatment. Future research on N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide may lead to the development of new cancer therapies and improved treatment outcomes.
合成方法
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is synthesized through a multi-step process involving the reaction of 2-amino-3-carbethoxyindole with 2-bromoacetophenone, followed by cyclization with potassium carbonate. The resulting product is then treated with dimethylformamide dimethyl acetal to form N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide.
科学研究应用
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
N'-(10H-indolo[3,2-b]quinolin-2-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-22(2)11-19-13-7-8-15-12(9-13)10-17-18(21-15)14-5-3-4-6-16(14)20-17/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHHJMPTQRVEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC2=CC3=C(C4=CC=CC=C4N3)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5092533.png)
![2-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5092554.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5092561.png)



![pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5092584.png)
![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5092589.png)

![1-(4-chlorobenzyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5092591.png)


![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5092622.png)
![3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide](/img/structure/B5092623.png)